molecular formula C11H7FN4O B11461981 2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one

2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one

Cat. No.: B11461981
M. Wt: 230.20 g/mol
InChI Key: XKLXPCPGWRIFAT-UHFFFAOYSA-N
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Description

2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one: is a heterocyclic compound with an intriguing structure It combines a quinoline ring system with a pyrimidine moiety, resulting in a unique fusion

    Chemical Formula: C₁₄H₈FN₃O

    IUPAC Name: 2-amino-7-fluoro-4H-pyrimido[5,4-c]quinolin-4-one

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For instance:

    Condensation Reaction: Starting from 2-aminobenzaldehyde and 2-fluoroacetophenone, a condensation reaction can yield the desired intermediate.

    Cyclization: The intermediate undergoes cyclization under suitable conditions (acidic or basic) to form the target compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis. Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.

Chemical Reactions Analysis

Reactivity::

    Arylation: The compound can undergo arylation reactions, where an aryl group substitutes a hydrogen atom.

    Alkylation: Alkyl groups can be introduced via alkylation reactions.

    Acylation: Acylation involves adding an acyl group (RCO-) to the compound.

    Amination: Introduction of amino groups.

    Amidation: Formation of amide bonds.

    Phosphonation: Incorporation of phosphonate groups.

Common Reagents and Conditions::

    Arylation: Aryl halides, palladium catalysts, and base.

    Alkylation: Alkyl halides, strong bases.

    Acylation: Acyl chlorides, Lewis acids.

    Amination: Ammonia or primary amines.

    Amidation: Carboxylic acids and amines.

    Phosphonation: Phosphorus reagents (e.g., POCl₃).

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related quinoline and pyrimidine derivatives, the unique fusion of these two rings sets 2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one apart. Similar compounds include quinolines, pyrimidines, and quinoxalinones.

Properties

Molecular Formula

C11H7FN4O

Molecular Weight

230.20 g/mol

IUPAC Name

2-amino-7-fluoro-3H-pyrimido[5,4-c]quinolin-4-one

InChI

InChI=1S/C11H7FN4O/c12-7-3-1-2-5-8-6(4-14-9(5)7)10(17)16-11(13)15-8/h1-4H,(H3,13,15,16,17)

InChI Key

XKLXPCPGWRIFAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)NC(=N3)N

Origin of Product

United States

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